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Abstract
AXT-914 is a novel, orally active small molecule that acts as a negative allosteric modulator of

the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical

overview of AXT-914, summarizing its mechanism of action, preclinical and clinical data, and

potential therapeutic applications. The information presented is intended to inform researchers,

scientists, and drug development professionals about the core scientific and clinical

foundations of this investigational compound.

Introduction
AXT-914 is a quinazolinone derivative that has been investigated for its potential to treat

disorders of calcium homeostasis.[1] By antagonizing the CaSR, AXT-914 stimulates the

release of parathyroid hormone (PTH), a key regulator of calcium and phosphate balance. This

mechanism of action has positioned AXT-914 as a potential therapeutic agent for conditions

characterized by hypocalcemia and inappropriately low PTH levels, such as autosomal

dominant hypocalcemia type 1 (ADH1) and postsurgical hypoparathyroidism.[1][2] More

recently, AXT-914 has also been identified as a potential broad-spectrum antiviral agent. This

whitepaper will delve into the technical details of AXT-914's pharmacology, present available

quantitative data in a structured format, describe the experimental protocols used in its

evaluation, and visualize key pathways and workflows.
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Mechanism of Action
AXT-914 functions as a calcilytic, a class of drugs that inhibit the CaSR. The CaSR is a G-

protein coupled receptor predominantly expressed in the parathyroid glands and kidneys.[3] It

plays a crucial role in maintaining calcium homeostasis by detecting extracellular calcium

levels. When calcium levels are high, the CaSR is activated, leading to an inhibition of PTH

secretion.

AXT-914, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR,

reducing its sensitivity to extracellular calcium.[1] This inhibition of the CaSR lifts the brake on

PTH secretion, resulting in a transient increase in plasma PTH concentrations.[1] The elevated

PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium

levels.

Signaling Pathway
The binding of AXT-914 to the CaSR initiates a signaling cascade that culminates in the

release of PTH. A simplified representation of this pathway is provided below.
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CaSR Signaling Pathway and AXT-914 Inhibition.
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Preclinical Data
In Vitro Studies

HEK293 Cells Expressing Mutant CaSR: In human embryonic kidney (HEK293) cells stably

expressing a gain-of-function CaSR mutation (Leu723Gln, "Nuf" mutant), AXT-914
demonstrated a dose-dependent reduction in the intracellular calcium response to

extracellular calcium.[2] At a concentration of 10 nM, AXT-914 was able to normalize the

exaggerated signaling of the mutant receptor.[2]

In Vivo Studies
Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1): In "Nuf" mice, which

harbor the Leu723Gln CaSR mutation and serve as a model for ADH1, oral administration of

AXT-914 led to significant increases in plasma PTH and albumin-adjusted calcium levels

compared to vehicle-treated controls.[2]

Table 1: Effects of AXT-914 in a Mouse Model of ADH1

Parameter
Vehicle-
Treated

AXT-914 (10
mg/kg)

Time Point p-value Reference

Plasma PTH

(pmol/L)
23 ± 4 104 ± 29

30 min post-

dose
<0.05 [2]

Plasma

Albumin-

Adjusted

Calcium

(mmol/L)

1.84 ± 0.02 2.03 ± 0.02
120 min post-

dose
<0.001 [2]

Rat Models of Postsurgical Hypoparathyroidism: In rat models of postsurgical

hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with

autotransplantation), oral administration of AXT-914 for 2 to 3 weeks increased serum PTH

and calcium levels, and decreased serum phosphorus levels.[1]

Clinical Data
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Two early-phase clinical studies have been conducted with AXT-914 in healthy volunteers and

postmenopausal women.

Phase 1 Study (Single and Multiple Ascending Doses)
This study evaluated single ascending doses of AXT-914 (ranging from 4 to 120 mg) and

multiple doses (60 or 120 mg once daily for 12 days).[1] AXT-914 was reported to be well-

tolerated at all doses and demonstrated a reproducible, transient release of PTH.[1]

Phase 2a Study in Postmenopausal Women
This was a 4-week, randomized, double-blind, placebo- and active-controlled (teriparatide)

study in healthy postmenopausal women.[1] Participants received either 45 mg or 60 mg of

AXT-914, placebo, or 20 µg of teriparatide.[1]

Table 2: Key Outcomes from the 4-Week Study in Postmenopausal Women

Treatment Group
Change in Bone
Formation
Biomarkers

Change in Total
Serum Calcium
from Baseline

Reference

AXT-914 (45 mg) No expected changes +8.0% [1]

AXT-914 (60 mg) No expected changes +10.7% [1]

Teriparatide (20 µg)
Expected changes

observed
+1.3% [1]

Placebo - +1.0% [1]

The study was terminated prematurely due to a lack of effect on bone formation biomarkers

and a dose-related increase in serum calcium.[1]

Experimental Protocols
In Vitro Intracellular Calcium Response Assay

Cell Line: HEK293 cells stably transfected to express the human CaSR with the Leu723Gln

gain-of-function mutation.
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Methodology:

Cells are cultured in appropriate media and seeded into microplates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Baseline fluorescence is measured.

Cells are treated with varying concentrations of AXT-914 (e.g., 1-20 nM) or vehicle control.

The intracellular calcium response is initiated by the addition of extracellular calcium.

Changes in fluorescence, corresponding to changes in intracellular calcium concentration,

are monitored over time using a fluorescence plate reader.

Data is analyzed to determine the dose-response relationship of AXT-914 on the inhibition

of the CaSR-mediated calcium influx.
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Workflow for In Vitro Intracellular Calcium Assay.

Animal Model of ADH1
Animal Model: Heterozygous "Nuf" mice (C57BL/6J background) carrying the Leu723Gln

mutation in the CaSR gene.
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Methodology:

Animals are housed under standard conditions with ad libitum access to food and water.

Mice are randomly assigned to treatment (AXT-914) or control (vehicle) groups.

AXT-914 is administered orally at a specified dose (e.g., 10 mg/kg).

Blood samples are collected at specified time points post-dosing (e.g., 30 and 120

minutes).

Plasma is separated for the analysis of PTH and albumin-adjusted calcium concentrations

using appropriate immunoassay and colorimetric methods, respectively.

Statistical analysis is performed to compare the outcomes between the treatment and

control groups.

Acclimate 'Nuf' mice to
housing conditions

Randomly assign to
treatment groups

Administer AXT-914 (oral)
or vehicle

Collect blood samples
at timed intervals

Analyze plasma for PTH
and calcium

Perform statistical analysis
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Workflow for In Vivo ADH1 Mouse Model Study.

Antiviral Potential
A recent repurposing screen of a large compound library identified AXT-914 as a potential

inhibitor of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 infection in vitro.[3] While

the precise mechanism of its antiviral activity is yet to be fully elucidated, it is hypothesized to

involve the modulation of host cell calcium signaling pathways, which are often hijacked by

viruses for their replication. Further investigation is required to determine the clinical relevance

of this finding.

Conclusion
AXT-914 is a CaSR antagonist with a clear mechanism of action that leads to a transient

increase in PTH and serum calcium levels. Preclinical studies have demonstrated its potential

efficacy in models of hypocalcemic disorders. However, early clinical trials in postmenopausal

women did not show the desired effects on bone formation biomarkers and were associated

with hypercalcemia, leading to the discontinuation of its development for osteoporosis. The

potential of AXT-914 for treating rare diseases like ADH1 and its newly identified antiviral

properties may warrant further investigation. This technical guide provides a foundational

understanding of AXT-914 for the scientific and drug development community.
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To cite this document: BenchChem. [AXT-914: A Technical Whitepaper on its Therapeutic
Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819877#investigating-the-therapeutic-potential-of-
axt-914]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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